molecular formula C8H6BrFN4 B3199111 3-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine CAS No. 1016771-38-2

3-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B3199111
CAS No.: 1016771-38-2
M. Wt: 257.06 g/mol
InChI Key: JRDOCQNZZSKQAK-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine is a bromo- and fluoro-substituted 1,2,4-triazole derivative of significant interest in medicinal chemistry and drug discovery. The molecular formula of this compound is C 8 H 6 BrFN 4 , and it is characterized by its distinct aromatic structure . The 1,2,4-triazole nucleus is a privileged scaffold in pharmacology, known for its ability to bind effectively with a wide range of enzymes and receptors through various interactions, including hydrogen bonding and van der Waals forces . This makes it a versatile core structure for developing bioactive molecules. This compound is primarily valued for its potential in anticancer research. Structurally similar 1,2,4-triazole analogs have demonstrated promising antiproliferative activity and are investigated as potential tubulin inhibitors , a mechanism of action shared with established anticancer agents . Molecular docking studies of similar triazole compounds show efficient binding affinities with the tubulin protein, suggesting a plausible mechanism for their anticancer effects . Furthermore, the 1,2,4-triazole pharmacophore is a key structural component in several clinical drugs and candidates, underscoring its importance in rational drug design . Beyond oncology, research into triazole derivatives also extends to anticonvulsant applications , with many compounds showing protective effects in standard seizure models such as MES and scPTZ . Researchers can utilize this high-quality compound for in silico studies , biological screening, and as a key synthetic intermediate for further chemical modifications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN4/c9-4-1-2-5(6(10)3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDOCQNZZSKQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-fluoroaniline with formamide to form the corresponding formamidine intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used as a tool compound to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or modulate receptor activity by binding to their active sites or allosteric sites .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Halogen Substituents : The target compound’s 4-bromo-2-fluorophenyl group introduces strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets. In contrast, analogs like 5-(thiophen-2-yl)-4H-1,2,4-triazol-3-amine (C₆H₆N₄S) feature electron-donating thiophene moieties, altering reactivity and solubility .
  • Biological Activity : The N-(4-chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine (C₁₃H₁₂ClN₅O) demonstrates specific enzyme inhibition (FabA), suggesting that halogen and heteroaryl groups are critical for target engagement .

Biological Activity

Overview

3-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound notable for its unique structure, which combines a triazole ring with a 4-bromo-2-fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Molecular Formula : C8H6BrFN4
  • Molecular Weight : 257.06 g/mol
  • CAS Number : 1016771-38-2
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions, influencing enzyme activity and receptor binding. This compound may act as an enzyme inhibitor or modulate receptor functions by binding to active or allosteric sites .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The minimum inhibitory concentrations (MICs) indicate significant activity:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8 - 16
Escherichia coli16 - 32
Pseudomonas aeruginosa32 - 64

These results suggest that the compound exhibits moderate antibacterial properties compared to standard antibiotics like Ciprofloxacin .

Antifungal Activity

The compound has also shown promising antifungal activity. In vitro studies have indicated that it inhibits the growth of various fungi:

Fungal Strain MIC (µg/mL)
Candida albicans4 - 8
Aspergillus niger16 - 32

These findings highlight its potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal its capability to inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in certain cancer cell lines:

Cell Line IC50 (µM)
HeLa10.5 ± 0.3
MCF-715.0 ± 0.5

This suggests that the compound may serve as a lead structure for developing new anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications on the triazole ring and phenyl substituents can significantly affect its potency and selectivity towards different biological targets. For instance, variations in halogen substituents or alkyl groups on the phenyl ring have been shown to enhance antimicrobial activity .

Study on Antimicrobial Properties

In a comparative study of various triazole derivatives, researchers evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The results indicated that this compound outperformed several other derivatives in terms of MIC values, suggesting its potential as a more effective antimicrobial agent .

Investigation of Anticancer Mechanisms

Another study focused on the anticancer mechanisms of this compound using molecular docking simulations to predict its binding affinity to key oncogenic targets. The results indicated strong interactions with proteins involved in cell cycle regulation and apoptosis pathways, supporting its role in cancer therapy .

Q & A

Q. What are the optimized synthetic routes for 3-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine, and how can reaction yields be improved?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting halogenated aryl precursors (e.g., 4-bromo-2-fluorobenzyl chloride) with 1H-1,2,4-triazol-5-amine under basic conditions (e.g., NaOH or K₂CO₃) facilitates amine-thiol coupling . Microwave-assisted synthesis can enhance reaction efficiency, reducing time and improving yields by 15–20% compared to conventional heating . Purification via column chromatography with polar solvents (e.g., ethyl acetate/hexane) is recommended.

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

X-ray crystallography is the gold standard for structural validation. Single-crystal diffraction data, processed using SHELX software (e.g., SHELXL for refinement), confirm bond lengths, angles, and planar geometry . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., Br and F in the aryl ring) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=C) confirm triazole ring integrity .
  • Elemental analysis : To validate purity (>95%) .

Q. What solvents and conditions are suitable for solubility testing?

The compound exhibits low aqueous solubility (~18.1 µg/mL at pH 7.4) due to its hydrophobic aryl groups. Use polar aprotic solvents (DMSO, DMF) for in vitro assays. For kinetic studies, prepare stock solutions in DMSO and dilute in buffer (≤1% DMSO to avoid cytotoxicity) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, bioavailability). To address this:

  • Perform metabolite profiling (LC-MS/MS) to identify degradation products .
  • Use microsomal assays (human/animal liver microsomes) to assess metabolic stability .
  • Optimize formulations (e.g., liposomal encapsulation) to enhance bioavailability .

Q. What mechanistic insights exist for its antimicrobial activity, and how can target selectivity be improved?

The triazole core inhibits enzymes like ketol-acid reductoisomerase (KARI) in branched-chain amino acid biosynthesis . For enhanced selectivity:

  • Conduct molecular docking (e.g., AutoDock Vina) to identify key interactions with bacterial vs. human KARI isoforms .
  • Introduce electron-withdrawing groups (e.g., -CF₃) to the aryl ring to improve binding affinity .
  • Validate selectivity via enzyme inhibition assays (IC₅₀ comparisons across species) .

Q. What strategies mitigate crystallographic disorder in X-ray structures of this compound?

Disorder often occurs in flexible substituents (e.g., bromo-fluorophenyl group). Solutions include:

  • Low-temperature data collection (100 K) to reduce thermal motion .
  • TWINABS refinement for handling twinned crystals .
  • DFT calculations (e.g., Gaussian 09) to model stable conformers and guide refinement .

Q. How do substituent variations (e.g., Br vs. Cl) impact electronic properties and reactivity?

Bromine’s larger atomic radius and lower electronegativity vs. chlorine increase steric hindrance and polarizability, altering reaction pathways:

  • Hammett constants (σₚ): Br (σₚ = 0.23) vs. Cl (σₚ = 0.47) influence electrophilic substitution rates .
  • DFT-computed Mulliken charges reveal bromine’s stronger electron-withdrawing effect on the triazole ring .
  • Experimental validation via kinetic studies (e.g., SNAr reactions with varying aryl halides) .

Methodological Resources

Recommended protocols for assessing thermal stability and decomposition kinetics:

  • TGA/DSC : Heat at 10°C/min under N₂ to determine decomposition onset (>200°C for most triazoles) .
  • Kissinger analysis : Calculate activation energy (Eₐ) from multiple heating rates .
  • ARC (Accelerated Rate Calorimetry) : For explosive hazard assessment in energetic derivatives .

Q. How to design SAR studies for triazole derivatives targeting CNS disorders?

  • Synthesize analogs with varying substituents (e.g., -OCH₃, -NO₂) on the aryl ring.
  • Evaluate blood-brain barrier (BBB) permeability via PAMPA-BBB assay .
  • Use patch-clamp electrophysiology to assess modulation of ion channels (e.g., GABAₐ receptors) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 2
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3-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine

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